molecular formula C7H4O6S B14638959 Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid CAS No. 55370-06-4

Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid

Cat. No.: B14638959
CAS No.: 55370-06-4
M. Wt: 216.17 g/mol
InChI Key: JABHGNUCPOQSKD-UHFFFAOYSA-N
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Description

Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid is a heterocyclic compound that features a fused thiophene and dioxole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation reaction of sulfur-containing compounds with dicarbonyl compounds. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods for preparing thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus pentasulfide for sulfurization, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid is unique due to its specific ring structure, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and bioactive compounds.

Properties

IUPAC Name

thieno[3,4-d][1,3]dioxole-4,6-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O6S/c8-6(9)4-2-3(13-1-12-2)5(14-4)7(10)11/h1H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABHGNUCPOQSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(SC(=C2O1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480049
Record name Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55370-06-4
Record name Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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